![molecular formula C12H14N4O3 B2777440 1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2034264-68-9](/img/structure/B2777440.png)
1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . These compounds are known to be negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . They have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, the IR spectrum of a similar compound, methyl 2-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylate, shows peaks at 1682 and 1723 cm-1, indicating the presence of C=O groups .Chemical Reactions Analysis
The chemical reactions involving these compounds are primarily centered around their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-NITRO-6,7-DIHYDROPYRAZOLO[1,5-A]PYRAZIN-4(5H)-ONE, a similar compound, is a pale-yellow to yellow-brown solid with a molecular weight of 182.14 .Scientific Research Applications
Neurological and Cognitive Enhancement
A study by Butler et al. (1987) synthesized and evaluated a series of cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, for their potential in reversing electroconvulsive shock (ECS) induced amnesia in mice. Among the compounds tested, dihydro-1H-pyrrolizine-3,5(2H,6H)-dione showed promising activity, leading to its selection for evaluation in cognitively impaired human subjects based on its biological profile and safety margin in animals. This suggests the compound's potential application in addressing neurological and cognitive disorders (Butler et al., 1987).
Anticancer Activity
Tilekar et al. (2020) explored pyrazoline-substituted pyrrolidine-2,5-dione hybrids, designing, synthesizing, and evaluating them for anticancer efficacy both in vitro and in vivo. These compounds exhibited significant cytotoxic effects on various cancer cell lines, with one compound, in particular, showing promising tumor regression in HT29 xenograft nude mice. This research highlights the potential of such compounds in developing new anticancer agents (Tilekar et al., 2020).
Antibacterial Activity
Frolova et al. (2011) discovered a multicomponent reaction leading to the formation of novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. Some of these heterocyclic products were found to have notable antibacterial activities, indicating their potential application in developing new antibacterial agents (Frolova et al., 2011).
Mechanism of Action
properties
IUPAC Name |
1-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c17-10-1-2-11(18)15(10)8-12(19)14-5-6-16-9(7-14)3-4-13-16/h3-4H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAIRHDGGSMVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

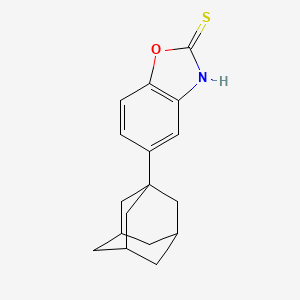
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide](/img/structure/B2777359.png)
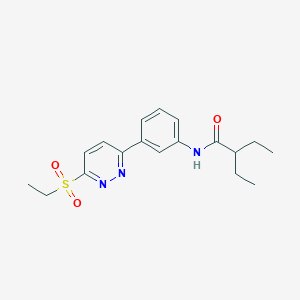
![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2777362.png)

![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B2777365.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2777366.png)
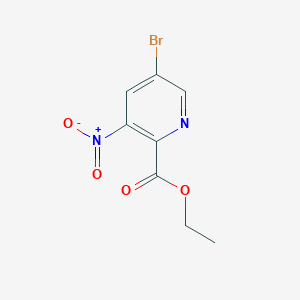
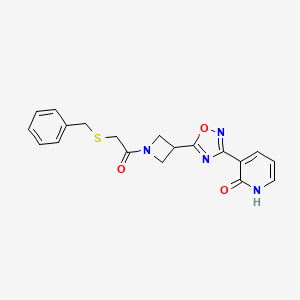

![2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2777373.png)
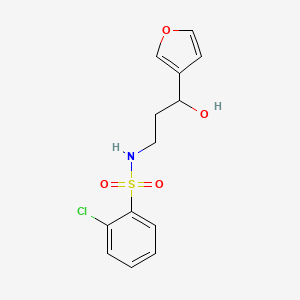
![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2777376.png)
![3-(Phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2777378.png)